![molecular formula C15H15NO4 B12123990 [5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12123990.png)
[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid is a synthetic organic compound that belongs to the pyridinone family This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, and an oxopyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid typically involves multiple steps. One common method includes the reaction of kojic acid with benzyl chloride in the presence of methanol, followed by refluxing for 16 to 18 hours. The reaction mixture is then distilled under reduced pressure, and the solvent is evaporated to dryness. The intermediate product is further processed by adding methanol and water, stirring, washing, filtering, and drying .
Industrial Production Methods
For industrial production, the synthesis method is optimized to prevent environmental pollution and achieve high yields. The process involves controlling the reaction temperature and using appropriate reagents to minimize the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position due to the resonance stabilization provided by the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, sodium periodate for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield different oxo derivatives, while substitution reactions can introduce various functional groups at the benzylic position .
Scientific Research Applications
[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyridinone structure and is used in the synthesis of bioactive molecules.
Benzopyran-4-one derivatives: These compounds have similar structural features and are studied for their antiproliferative and anti-inflammatory activities.
Uniqueness
[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetic acid |
InChI |
InChI=1S/C15H15NO4/c1-11-7-13(17)14(8-16(11)9-15(18)19)20-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,19) |
InChI Key |
PKJZZBHUVHUTFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12123911.png)
![5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12123912.png)
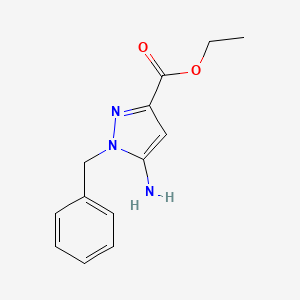
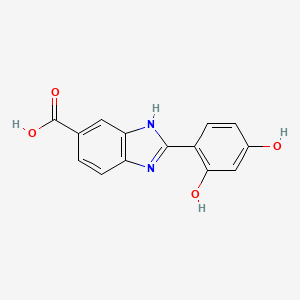
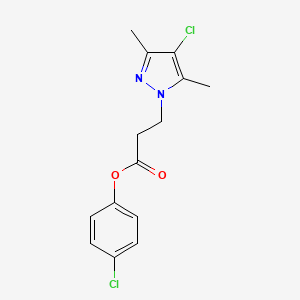
![7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123946.png)
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123950.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine](/img/structure/B12123951.png)
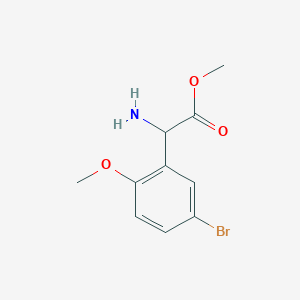
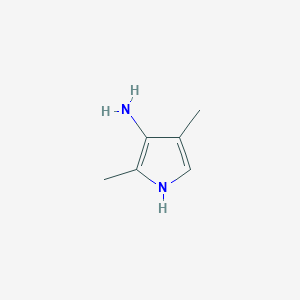
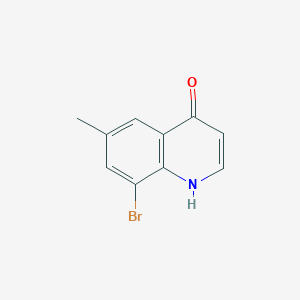
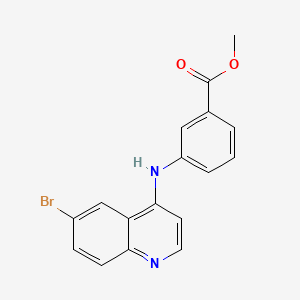

![6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123992.png)
